6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, also known as (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are known to interact with various biological targets, including Mycobacterium tuberculosis . .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects . These activities are typically achieved through interactions with specific biological targets, leading to changes in cellular processes.
Biochemical Pathways
Pyrazolo[3,4-b]pyridines are known to interact with various biological targets and pathways . For example, some pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity, suggesting that they may interact with pathways related to Mycobacterium tuberculosis .
Result of Action
Given the broad range of pharmacological activities exhibited by pyrazolo[3,4-b]pyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzoyl chloride with 5H,6H,7H-pyrrolo[3,4-b]pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrrolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features and potential biological activities.
Indole derivatives: Compounds with a similar fused ring structure but containing an indole ring instead of a pyrazole ring.
Quinoline derivatives: Compounds with a fused ring structure containing a quinoline ring, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-4-2-5-12(8-11)15(18)17-9-13-6-3-7-16-14(13)10-17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZAQIEENYVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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